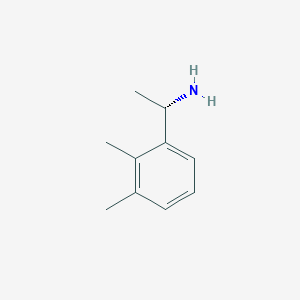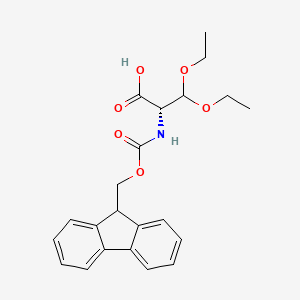
h-cys(trt)-nh2, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Cys(Trt)-NH2, also known as S-Trityl-L-cysteine, is a compound used in peptide synthesis. It is a protected form of cysteine, an amino acid that contains a thiol group. The trityl (Trt) group serves as a protecting group for the thiol functionality, preventing unwanted reactions during peptide synthesis. This compound is commonly used in solid-phase peptide synthesis (SPPS) to ensure the selective formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-NH2 typically involves the protection of the thiol group of cysteine with a trityl group. This can be achieved through the reaction of cysteine with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of H-Cys(Trt)-NH2 follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) for efficient separation and purification of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
H-Cys(Trt)-NH2 undergoes several types of chemical reactions, including:
Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming disulfides or other sulfur-containing compounds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the trityl group.
Substitution: Reagents like iodoethane or other alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Deprotection: The major product is free cysteine.
Substitution: Depending on the reagent used, products can include alkylated cysteine derivatives or disulfides.
Applications De Recherche Scientifique
H-Cys(Trt)-NH2 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: In biological research, it is used to study protein structure and function, particularly in the formation of disulfide bonds.
Industry: In the pharmaceutical industry, it is used in the production of peptide drugs and other biologically active compounds.
Mécanisme D'action
The primary mechanism of action of H-Cys(Trt)-NH2 involves its role as a protected cysteine derivative in peptide synthesis. The trityl group protects the thiol functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free thiol group can participate in the formation of disulfide bonds, which are crucial for the structural stability and function of many proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cys(Trt)-OH: Another protected cysteine derivative used in peptide synthesis, where the Fmoc group protects the amino functionality.
Boc-Cys(Trt)-OH: Similar to Fmoc-Cys(Trt)-OH, but with a Boc protecting group for the amino functionality.
Uniqueness
H-Cys(Trt)-NH2 is unique in its specific use of the trityl group for thiol protection, which offers advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the successful formation of peptide bonds.
Propriétés
Formule moléculaire |
C22H22N2OS |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(2R)-3-sulfanyl-2-(tritylamino)propanamide |
InChI |
InChI=1S/C22H22N2OS/c23-21(25)20(16-26)24-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,24,26H,16H2,(H2,23,25)/t20-/m0/s1 |
Clé InChI |
QQMZZOZYQXTVCD-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CS)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CS)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12050136.png)


![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12050154.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)
![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12050188.png)

![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)

